molecular formula C23H21ClN2O5S B11229577 6-chloro-N-(3-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(3-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11229577
M. Wt: 472.9 g/mol
InChI Key: AXXKFRDIGUBLEK-UHFFFAOYSA-N
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Description

6-CHLORO-N-(3-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chloro, methoxy, and sulfonyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N-(3-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate phenol derivative with an amine in the presence of a dehydrating agent to form the benzoxazine ring.

    Introduction of the Chloro Group: Chlorination of the benzoxazine intermediate using reagents like thionyl chloride or phosphorus pentachloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative or amide coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the chloro group or the benzoxazine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or reduced benzoxazine derivatives.

    Substitution: Formation of substituted benzoxazine derivatives with various functional groups.

Scientific Research Applications

6-CHLORO-N-(3-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: Use in the synthesis of advanced materials with specific chemical and physical properties.

    Chemical Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-CHLORO-N-(3-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, methoxy, and sulfonyl groups allows it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-CHLORO-N-(3-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • 6-CHLORO-N-(3-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • 6-CHLORO-N-(3-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CHLORO-N-(3-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21ClN2O5S

Molecular Weight

472.9 g/mol

IUPAC Name

6-chloro-N-(3-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O5S/c1-15-6-9-19(10-7-15)32(28,29)26-14-22(31-21-11-8-16(24)12-20(21)26)23(27)25-17-4-3-5-18(13-17)30-2/h3-13,22H,14H2,1-2H3,(H,25,27)

InChI Key

AXXKFRDIGUBLEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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